N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide

Description

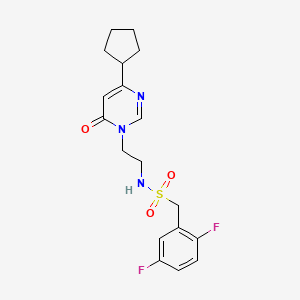

This compound features a pyrimidinone core (6-oxopyrimidin-1(6H)-yl) substituted with a cyclopentyl group at position 3. The ethyl linker connects the pyrimidinone to a methanesulfonamide moiety, which is further substituted with a 2,5-difluorophenyl group.

Properties

IUPAC Name |

N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-1-(2,5-difluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O3S/c19-15-5-6-16(20)14(9-15)11-27(25,26)22-7-8-23-12-21-17(10-18(23)24)13-3-1-2-4-13/h5-6,9-10,12-13,22H,1-4,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTAYTSZNHRCLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide generally involves a multi-step organic synthesis process. This includes:

Formation of the pyrimidinyl-ethyl intermediate: Starting with appropriate precursors, cyclopentyl and oxopyrimidinyl groups are introduced under controlled conditions.

Introduction of the difluorophenyl moiety: This step involves a nucleophilic substitution reaction where the sulfonamide group is introduced.

The specific reaction conditions, such as temperature, pH, and solvents, can vary depending on the desired yield and purity.

Industrial Production Methods

For industrial-scale production, the methods are typically optimized for higher yield and cost-efficiency. This might involve:

Batch reactors for precise control over reaction parameters.

Continuous flow reactors for large-scale, consistent production.

Optimization of reagents and catalysts to improve reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide can undergo various reactions:

Oxidation and reduction reactions modify its functional groups to alter its properties.

Substitution reactions where different groups can be introduced into its structure.

Common Reagents and Conditions

Oxidizing agents : Potassium permanganate, hydrogen peroxide.

Reducing agents : Lithium aluminum hydride, sodium borohydride.

Solvents : Ethanol, dimethyl sulfoxide (DMSO), acetonitrile.

Scientific Research Applications

In Chemistry

This compound can serve as a building block for more complex molecules in organic synthesis.

In Biology

Researchers might investigate its bioactivity , exploring potential therapeutic uses given its intricate structure.

In Medicine

Possible applications include serving as a lead compound in drug design, particularly if it shows promising interactions with biological targets.

In Industry

Its unique properties might be exploited in material science , such as in the development of specialized polymers.

Mechanism of Action

The compound's effects are likely mediated through molecular interactions with specific biological targets, potentially involving:

Enzyme inhibition : Blocking the activity of certain enzymes.

Receptor binding : Modulating the function of cell surface receptors.

These interactions could impact various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Pyridinone Derivatives from European Patent (2019)

Compound: N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L- alanine tert-butyl ester .

- Core Structure: Pyridinone (2-oxopyridin-1(2H)-yl) vs. pyrimidinone in the target compound.

- Key Features: Contains a 2,4-difluorobenzoyl group and amino substituents on the pyridinone ring. L-alanine tert-butyl ester replaces the methanesulfonamide in the target.

- Implications: The pyridinone core may offer different hydrogen-bonding interactions compared to pyrimidinone. The tert-butyl ester in the patent compound likely improves metabolic stability, whereas the methanesulfonamide in the target may enhance solubility.

Goxalapladib (Atherosclerosis Treatment, 2006)

Compound : Goxalapladib (CAS-412950-27-7) .

- Core Structure: 1,8-Naphthyridine vs. pyrimidinone.

- Key Features: Contains trifluoromethyl biphenyl and methoxyethyl-piperidinyl groups.

- Implications: The naphthyridine core may exhibit stronger π-π stacking interactions than pyrimidinone. The trifluoromethyl group in Goxalapladib enhances metabolic resistance, whereas the cyclopentyl in the target may optimize steric fit in hydrophobic binding pockets.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Diversity: While all compounds feature fluorinated aromatic rings and sulfonamide/amide linkages, their core structures dictate distinct binding modes. Pyrimidinones (target) and pyridinones may compete for similar ATP-binding pockets, whereas naphthyridines target lipid metabolism pathways.

- Functional Groups : The cyclopentyl group in the target compound distinguishes it from analogs with tert-butyl esters or trifluoromethyl biphenyls , suggesting tailored applications in optimizing target engagement.

- Therapeutic Potential: Evidence from Goxalapladib implies that pyrimidinone derivatives could be repurposed for cardiovascular diseases, pending further mechanistic studies.

Biological Activity

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 347.4 g/mol. Its structure features a pyrimidine ring, a cyclopentyl group, and a methanesulfonamide moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, such as kinases and proteases. This inhibition can disrupt processes like cell proliferation and survival, making it a candidate for cancer therapy.

- Receptor Modulation : It may modulate the activity of various receptors, influencing downstream signaling pathways that are crucial for cellular responses.

- Cellular Function Disruption : By affecting DNA replication and protein synthesis, the compound can induce apoptosis in cancer cells.

Biological Activity

Anticancer Properties : Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting the extracellular signal-regulated kinase (ERK) pathway. This pathway is often dysregulated in cancers, making it a prime target for therapeutic intervention.

Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, which could inhibit their growth.

Case Studies and Research Findings

- In Vitro Studies : A study evaluating the compound's effects on cancer cell lines demonstrated an IC50 value indicating potent inhibition of cell growth at low concentrations. This suggests strong potential as an anticancer agent.

- Mechanistic Insights : Molecular docking studies have provided insights into how the compound binds to target proteins involved in cancer progression. For instance, binding affinity studies revealed that the compound effectively interacts with ERK, leading to reduced phosphorylation levels associated with tumor growth.

- Comparative Analysis : In comparison with other similar compounds, such as N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-benzenesulfonamide, this compound shows enhanced selectivity for cancer-related targets due to its unique structural features.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 347.4 g/mol |

| Anticancer Activity (IC50) | Low nanomolar range |

| Target Pathway | ERK signaling pathway |

| Study Type | Findings |

|---|---|

| In Vitro Cell Proliferation | Significant inhibition observed |

| Molecular Docking | High binding affinity to ERK |

| Comparative Study | Enhanced selectivity over analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.